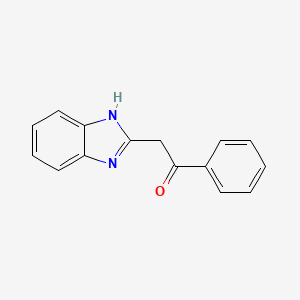

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone

Beschreibung

Molecular Structure and Classification

The molecular structure of this compound exhibits a complex three-dimensional architecture characterized by the integration of multiple aromatic systems through a flexible ethanone linker. The compound features a planar benzimidazole system that maintains a specific spatial orientation relative to the phenyl ring, with crystallographic studies revealing a dihedral angle of 80.43 degrees between these two aromatic components. This geometric arrangement contributes significantly to the compound's overall molecular properties and influences its potential interactions with biological targets.

The benzimidazole moiety represents the core heterocyclic component of the structure, consisting of a fused ring system that combines benzene and imidazole rings into a unified aromatic framework. This bicyclic system demonstrates planarity that extends through both constituent rings, providing a stable foundation for the overall molecular architecture. The nitrogen atoms within the imidazole portion contribute to the compound's basic character and provide potential sites for hydrogen bonding interactions with biological macromolecules.

Classification of this compound encompasses multiple chemical categories that reflect its diverse structural components and functional characteristics. Primary classification places the compound within the benzimidazole derivative family, acknowledging the central role of the benzimidazole moiety in determining the compound's chemical behavior. Secondary classification recognizes the compound as a ketone due to the presence of the carbonyl group adjacent to the benzimidazole system, which influences both reactivity patterns and potential synthetic transformations. Tertiary classification identifies the compound as a heterocyclic aromatic compound, emphasizing the nitrogen-containing ring systems that contribute to its unique chemical properties.

The structural complexity extends to the spatial relationships between different molecular components, with crystallographic analysis revealing specific geometric parameters that define the compound's three-dimensional structure. The ethanone bridge connecting the benzimidazole and phenyl systems demonstrates flexibility while maintaining specific conformational preferences that optimize overall molecular stability. These structural features collectively contribute to the compound's classification as a sophisticated heterocyclic organic molecule with potential applications across multiple research domains.

Historical Context in Benzimidazole Research

The development of benzimidazole chemistry traces its origins to fundamental research conducted during vitamin B₁₂ investigations, where the benzimidazole nucleus was first recognized as a stable molecular platform suitable for drug development applications. This historical foundation established benzimidazole-containing compounds as important targets for medicinal chemistry research and provided the conceptual framework for subsequent synthetic efforts targeting more complex derivatives. The recognition of benzimidazole's stability and biological activity potential led to systematic exploration of substituted derivatives, ultimately culminating in the development of compounds such as this compound.

Early synthetic approaches to benzimidazole derivatives focused on condensation reactions involving o-phenylenediamine with various carbonyl-containing compounds, establishing methodological precedents that continue to influence contemporary synthetic strategies. The discovery that aldehydes could replace formic acid in these condensation reactions opened new avenues for structural diversification, enabling the preparation of 2-substituted benzimidazole derivatives with enhanced complexity and potential biological activity. These foundational synthetic developments provided the technical basis for accessing compounds like this compound through well-established reaction pathways.

The evolution of benzimidazole research has been characterized by progressive sophistication in both synthetic methodologies and applications. Modern approaches to benzimidazole derivative synthesis incorporate advanced catalytic systems and optimized reaction conditions that enable efficient preparation of complex target molecules. Contemporary research has demonstrated the utility of ionic liquid catalytic systems and aerobic oxidative condensation protocols for benzimidazole synthesis, representing significant advances over traditional synthetic approaches and providing access to previously challenging molecular targets.

Current research initiatives continue to build upon this historical foundation while exploring new frontiers in benzimidazole chemistry. The recognition of benzimidazole derivatives as potential anticancer agents has intensified research efforts directed toward structural optimization and biological evaluation. This contemporary focus reflects the maturation of benzimidazole chemistry from fundamental synthetic investigations to application-oriented research programs targeting specific therapeutic outcomes.

Physical Constants and Basic Properties

The physical constants of this compound reflect the compound's molecular complexity and provide essential information for both research applications and practical handling considerations. Comprehensive characterization of these properties has been achieved through multiple analytical techniques and reported in various scientific sources, establishing a reliable database of physical property information.

The molecular weight of 236.27 grams per mole positions this compound within the medium molecular weight range for organic pharmaceuticals, suggesting favorable properties for potential biological applications while maintaining synthetic accessibility. The relatively high boiling point of 497.3 degrees Celsius reflects the compound's thermal stability and indicates strong intermolecular interactions that contribute to its solid-state properties at ambient conditions.

Density measurements reveal a value of 1.261 grams per cubic centimeter, indicating a compact molecular packing arrangement that reflects the planar nature of the aromatic ring systems and their efficient spatial organization. This density value is consistent with other aromatic heterocyclic compounds of similar molecular complexity and provides important information for solution preparation and analytical applications.

The recommended storage temperature of 4 degrees Celsius suggests potential thermal sensitivity that may affect long-term stability under ambient conditions. This temperature requirement indicates the need for controlled storage conditions to maintain compound integrity and prevent decomposition or structural modification that could affect research applications. The powder form represents the typical physical state for this compound under standard conditions, facilitating handling and measurement procedures in research settings.

Crystallographic studies have provided detailed information about the compound's solid-state structure, revealing specific geometric parameters that influence its physical properties. The dihedral angle of 80.43 degrees between the benzimidazole and phenyl ring systems represents a fundamental structural feature that affects molecular packing and intermolecular interactions. This geometric relationship contributes to the compound's overall physical behavior and influences its interactions with solvents and other chemical species.

Chemical Registry Information and Nomenclature

The chemical registry information for this compound encompasses multiple identification systems that facilitate accurate compound identification and database searches across various scientific platforms. The primary registry identifier is the Chemical Abstracts Service number 66838-69-5, which provides a unique numerical designation for this specific molecular structure. This registry number serves as the definitive identifier for regulatory, commercial, and research applications, ensuring consistent compound identification across different information systems.

The International Union of Pure and Applied Chemistry name for this compound is systematically constructed as 2-(1H-benzimidazol-2-yl)-1-phenylethanone, reflecting the standard nomenclature conventions for heterocyclic organic compounds. This systematic name provides explicit structural information by identifying the benzimidazole moiety, its substitution pattern, and the ketone functionality with its phenyl substituent. Alternative nomenclature forms include 2-(1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-one, which emphasizes the diazole character of the heterocyclic system.

Structural representation through standardized chemical notation systems provides additional identification mechanisms that facilitate computational analysis and database searching. The Simplified Molecular Input Line Entry System representation is recorded as C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2, which encodes the complete molecular structure in a linear text format. The International Chemical Identifier key DROIEDFLBXSKRS-UHFFFAOYSA-N provides a hashed representation of the molecular structure that enables rapid database matching and structural verification.

| Identifier Type | Value |

|---|---|

| CAS Number | 66838-69-5 |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)-1-phenylethanone |

| Molecular Formula | C₁₅H₁₂N₂O |

| SMILES | C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 |

| InChI Key | DROIEDFLBXSKRS-UHFFFAOYSA-N |

| PubChem CID | 350058 |

| MDL Number | MFCD00761813 |

The PubChem Compound Identifier 350058 provides access to comprehensive chemical information through the National Center for Biotechnology Information database system. This identifier links to detailed structural, physical, and biological property information that supports research applications and facilitates literature searching. The MDL number MFCD00761813 represents another widely used identifier system that enables integration with commercial chemical databases and inventory management systems.

Position in Benzimidazole Derivative Classification

The classification of this compound within the broader benzimidazole derivative family reflects its structural relationship to other members of this important heterocyclic compound class. Benzimidazole derivatives are systematically organized based on substitution patterns, functional group incorporation, and structural complexity, with this particular compound representing a sophisticated example of 2-substituted benzimidazole architecture. The compound's position within this classification system is defined by its ketone functionality and the specific nature of its phenylethyl substituent at the 2-position of the benzimidazole ring.

Primary classification places this compound within the 2-substituted benzimidazole subclass, which encompasses derivatives bearing various substituents at the 2-position of the benzimidazole ring system. This substitution pattern is particularly significant because the 2-position represents a site of enhanced reactivity and biological activity for benzimidazole derivatives. The ketone functionality further refines the classification, distinguishing this compound from simpler alkyl or aryl-substituted benzimidazoles and placing it within the carbonyl-containing benzimidazole derivative subcategory.

The structural complexity introduced by the phenylethyl ketone substituent positions this compound among the more sophisticated benzimidazole derivatives that incorporate multiple aromatic systems and functional groups. This level of structural complexity is characteristic of benzimidazole derivatives designed for specific biological applications, where multiple structural elements contribute to enhanced selectivity and potency. The compound's classification reflects its potential utility in medicinal chemistry applications and distinguishes it from simpler benzimidazole derivatives used primarily as synthetic intermediates.

Comparative analysis with related benzimidazole derivatives reveals specific structural features that define this compound's unique position within the classification system. Unlike simple 2-arylbenzimidazoles, this compound incorporates a ketone linker that provides additional conformational flexibility and potential interaction sites. The presence of both aromatic and carbonyl functionalities creates opportunities for diverse chemical interactions that are not available in simpler benzimidazole derivatives, contributing to its specialized classification status.

The compound's classification also reflects its synthetic accessibility and relationship to established benzimidazole chemistry. The structural features present in this compound are consistent with established synthetic methodologies for benzimidazole derivative preparation, particularly those involving condensation reactions and subsequent functional group modifications. This synthetic relationship places the compound within a well-established synthetic chemical space while maintaining sufficient structural novelty to justify its specialized classification status.

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROIEDFLBXSKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325416 | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66838-69-5 | |

| Record name | 66838-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution of 2-Bromo-1-phenylethanone with Benzimidazole

One of the most direct and widely reported methods involves the reaction of benzimidazole with 2-bromo-1-phenylethanone under mild conditions:

-

- Dissolve benzimidazole in methanol under an inert atmosphere (argon).

- Add a solution of 2-bromo-1-phenylethanone in a dioxane-ether mixture dropwise at 0°C over 60 minutes.

- Warm the reaction mixture to ambient temperature and stir for 18 hours.

- Quench with water, extract with chloroform, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography using chloroform-methanol as eluent.

- Recrystallize from hexane/ethyl acetate (1:2) to obtain pure 2-(1H-benzimidazol-2-yl)-1-phenyl-ethanone.

Yield: Approximately 60%

- Notes: This method is straightforward, uses readily available reagents, and produces the target compound with good purity suitable for crystallographic studies.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Benzimidazole in methanol | Inert atmosphere (argon) |

| 2 | 2-bromo-1-phenylethanone in dioxane-ether | Added dropwise at 0°C |

| 3 | Stir at room temperature for 18 h | Reaction completion |

| 4 | Workup: water quench, chloroform extraction | Drying and concentration |

| 5 | Purification by silica gel chromatography | Eluent: chloroform-methanol |

| 6 | Recrystallization | Hexane/ethyl acetate (1:2) |

Oxidation of 1-(1H-benzimidazol-2-yl)ethan-1-ol

An alternative synthetic route involves the oxidation of the corresponding benzimidazolyl ethan-1-ol intermediate:

Synthesis of 1-(1H-benzimidazol-2-yl)ethan-1-ol:

- Condensation of o-phenylenediamine with lactic acid in hydrochloric acid under reflux for 16 hours.

- Neutralization and isolation yield the benzimidazolyl ethan-1-ol intermediate in 95% yield.

Oxidation to 2-(1H-benzimidazol-2-yl)-1-phenyl-ethanone:

- Prepare alumina-supported permanganate by grinding KMnO4 with aluminum oxide.

- Add the ethan-1-ol intermediate to the mixture and stir.

- Extract with ethyl acetate, wash, dry, and purify by column chromatography.

- Yield of ketone product is approximately 72%.

Advantages: This method allows for a two-step synthesis starting from simple precursors and avoids the use of halogenated intermediates.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | o-Phenylenediamine + lactic acid, HCl reflux 16 h | 95 | Formation of ethan-1-ol intermediate |

| 2 | Alumina-supported KMnO4 oxidation | 72 | Oxidation to ketone |

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Benzimidazole + 2-bromo-1-phenylethanone | Methanol, dioxane-ether, argon, RT | ~60 | Direct, simple purification | Moderate yield, long reaction time |

| Oxidation of ethan-1-ol intermediate | o-Phenylenediamine + lactic acid → ethan-1-ol | Alumina-supported KMnO4 oxidation | 72 (oxidation step) | High intermediate yield, avoids halides | Multi-step, requires oxidation step |

| Stobbe condensation (general) | Various low-cost precursors | Potassium tert-butoxide, methanol, 50–55°C | High | Scalable, safe reagents | Not specific to target compound |

| Phosphoric acid catalysis (green) | o-Phenylenediamine + aromatic aldehydes | Phosphoric acid, methanol, mild heat | 61–89 | Eco-friendly, fast, good yields | May require optimization for target |

Research Findings and Notes

The nucleophilic substitution method is well-documented and provides crystalline material suitable for structural analysis by X-ray crystallography, confirming the molecular conformation and intermolecular interactions.

The oxidation route via alumina-supported permanganate is a practical alternative that avoids halogenated reagents, which can be advantageous for environmental and safety reasons.

General benzimidazole synthesis methods emphasize the importance of mild conditions, non-toxic reagents, and scalability, which are critical for industrial applications.

No single method is universally superior; choice depends on available starting materials, desired scale, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-ylmethanol derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, such as tubulin, which is essential for cell division. By binding to these targets, the compound can disrupt cellular processes, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The sulfanyl derivative (C₁₅H₁₁FN₂OS) exhibits higher aqueous solubility due to the polarizable sulfur atom, whereas the chloro-substituted analog (C₁₅H₁₁ClN₂O) is more lipophilic .

- Crystallinity: X-ray studies reveal that 2-(1H-benzimidazol-2-yl)-1-phenyl-ethanone adopts a planar conformation, while sulfanyl analogs form twisted V-shapes due to steric hindrance .

- Thermal Stability : The benzoyl-substituted derivative (C₂₂H₁₆ClN₂O₂) shows higher thermal stability (decomposition >250°C) compared to the parent compound (decomposition ~200°C) .

Key Research Findings

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, F) at the benzimidazole N1 position enhance bioactivity by increasing electrophilicity . The ethanone linker’s length and substituents critically influence binding affinity; bulkier groups (e.g., biphenyl in ) improve selectivity for hydrophobic enzyme pockets .

- Mechanistic Insights: Benzimidazole-ethanone hybrids inhibit tubulin polymerization (e.g., IC₅₀ = 1.2 μM for compound 6d in ) by binding to the colchicine site . Sulfanyl derivatives act as pro-oxidants, inducing ROS-mediated apoptosis in cancer cells .

Biologische Aktivität

2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article presents a detailed overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a benzimidazole moiety linked to a phenyl group via an ethanone functional group. Its molecular formula is , and it has been identified as having significant potential in various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. Research indicates that compounds with this structure can induce apoptosis in cancer cell lines. For instance, in vitro studies on human leukemia cell lines (HL-60) demonstrated that certain derivatives exhibited potent antiproliferative activities with IC50 values ranging from 20.65 μM to 25.72 μM . The mechanism involves the activation of apoptotic pathways, which results in increased cell death compared to control groups.

Antibacterial Activity

Benzimidazole derivatives have also shown promising antibacterial activity. A study reported that various benzimidazole compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.015 mg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli . This suggests that the benzimidazole scaffold can be effectively utilized in developing new antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds derived from benzimidazole have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . These findings indicate that this compound may serve as a lead for developing anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example, substituents at the 2-position of the benzimidazole ring have been associated with increased anticancer activity and improved selectivity against specific cancer cell lines .

Data Summary

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Anticancer (HL-60) | 20.65 - 25.72 μM | |

| Antibacterial (S. aureus) | 0.015 mg/mL | |

| Antibacterial (E. coli) | 200 μg/mL | |

| Anti-inflammatory | Not quantified |

Case Studies

- Anticancer Study : A recent investigation into the effects of benzimidazole derivatives on HL-60 cells demonstrated significant apoptosis induction through flow cytometry analysis, suggesting that these compounds could be developed into effective leukemia treatments .

- Antibacterial Efficacy : In another study, various benzimidazole derivatives were tested against multiple bacterial strains, revealing that modifications to the phenyl ring significantly impacted their antibacterial potency .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone, and how can reaction completion be monitored?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-(1H-benzimidazol-2-yl) ethanone can be synthesized by reacting 1H-benzimidazole with acetyl chloride under reflux conditions for 2 hours. Reaction progress is monitored using thin-layer chromatography (TLC), and purification involves recrystallization from methanol . Derivatives are often prepared by introducing hydrazine or phenolic groups via reflux with reagents like benzene-1,2-diol, followed by recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is a gold standard for structural confirmation. The ORTEP-III software with a graphical interface (ORTEP-3 for Windows) is used to generate thermal ellipsoid plots, providing precise bond lengths and angles. For example, the crystal structure of a related benzimidazole derivative was resolved using this method, confirming the planar geometry of the benzimidazole ring and ketone positioning .

Advanced Research Questions

Q. How can computational docking studies be designed to evaluate the antimicrobial activity of this compound derivatives?

Molecular docking against target enzymes (e.g., dihydrofolate reductase, DHFR) involves:

- Retrieving the enzyme structure from the Protein Data Bank (e.g., PDB code: 7dfr).

- Preparing ligands using energy minimization (software: Accelrys Discovery Studio).

- Docking with CDocker, where poses are scored based on interaction energies and hydrogen-bonding patterns. The pose with the most negative CDocker interaction energy is prioritized .

Q. What methodologies are used to resolve contradictions in biological activity data across derivatives of this compound?

Discrepancies in activity (e.g., anti-inflammatory vs. antimicrobial) are analyzed via:

- Structure-activity relationship (SAR) studies : Comparing substituent effects (e.g., hydroxyl vs. nitro groups) on bioactivity .

- Dose-response assays : Quantifying IC50 values under standardized conditions to rule out experimental variability .

- Computational validation : Reassessing docking poses or free-energy calculations (e.g., MM-PBSA) to verify binding hypotheses .

Q. How can excited-state behavior and solvent polarity effects be investigated for this compound?

Time-dependent density functional theory (TD-DFT) simulations are performed using software like Gaussian or Multiwfn. Key steps include:

- Optimizing ground- and excited-state geometries.

- Calculating solvent effects (e.g., polarizable continuum models) to analyze spectral shifts in different solvents.

- Validating results with experimental UV-Vis and fluorescence spectroscopy .

Methodological Considerations

Q. What strategies improve the yield of this compound derivatives during synthesis?

- Catalyst optimization : Using Lewis acids (e.g., ZnCl2) to accelerate condensation reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .

- Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion, monitored via TLC .

Q. How are spectroscopic techniques (NMR, IR) employed to characterize intermediate hydrazinyl derivatives?

- ¹H NMR : Peaks at δ 2.5–3.0 ppm confirm methylene protons adjacent to the ketone. Aromatic protons from benzimidazole appear as multiplets at δ 7.0–8.5 ppm .

- IR : Strong absorption at ~1700 cm⁻¹ indicates the carbonyl group, while N-H stretches (hydrazine) appear at ~3300 cm⁻¹ .

Data Analysis and Reporting

Q. How should researchers address crystallographic disorder in structural reports of this compound?

- Refine disordered regions using restraints in software like SHELXL.

- Validate thermal parameters (e.g., ADPs) with ORTEP-III visualizations to ensure model reliability .

Q. What statistical approaches are recommended for comparing antimicrobial activity across structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.